molecular formula C16H19BrN2O B391054 N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B391054
M. Wt: 335.24g/mol
InChI Key: KRDBWWMPMKJBMX-VCHYOVAHSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bicyclo[4.1.0]heptane ring system, which is fused with a carbohydrazide moiety and a 4-bromophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 4-bromoacetophenone with bicyclo[4.1.0]heptane-7-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methanesulfonohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[410]heptane-7-carbohydrazide stands out due to its bicyclo[410]heptane ring system, which imparts unique steric and electronic properties

Properties

Molecular Formula

C16H19BrN2O

Molecular Weight

335.24g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H19BrN2O/c1-10(11-6-8-12(17)9-7-11)18-19-16(20)15-13-4-2-3-5-14(13)15/h6-9,13-15H,2-5H2,1H3,(H,19,20)/b18-10+

InChI Key

KRDBWWMPMKJBMX-VCHYOVAHSA-N

SMILES

CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br

Isomeric SMILES

C/C(=N\NC(=O)C1C2C1CCCC2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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